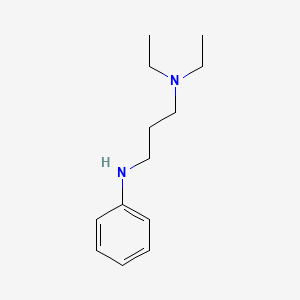

N',N'-diethyl-N-phenyl-propane-1,3-diamine

Description

N',N'-Diethyl-N-phenyl-propane-1,3-diamine is a tertiary diamine featuring a central propane-1,3-diamine backbone substituted with ethyl groups on the terminal amines and a phenyl group on the central nitrogen. Key analogues include compounds with variations in alkyl/aryl substituents, stereochemistry, and functional groups, which influence their biological activity, catalytic utility, and material science applications .

Properties

Molecular Formula |

C13H22N2 |

|---|---|

Molecular Weight |

206.33 g/mol |

IUPAC Name |

N',N'-diethyl-N-phenylpropane-1,3-diamine |

InChI |

InChI=1S/C13H22N2/c1-3-15(4-2)12-8-11-14-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3 |

InChI Key |

WXFNPHZNUUIRFT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCNC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-phenyl-propane-1,3-diamine typically involves the reaction of N-phenyl-1,3-propanediamine with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N’,N’-diethyl-N-phenyl-propane-1,3-diamine may involve a continuous process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet commercial demands. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-phenyl-propane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into simpler amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N’,N’-diethyl-N-phenyl-propane-1,3-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-phenyl-propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns and Functional Group Effects

Alkyl-Substituted Analogues

- N,N,N’,N’-Tetradodecylpropane-1,3-diamine (AL-E12) Structure: Four dodecyl chains on terminal amines. Application: Used in lipoplexes for DNA vector delivery due to its amphiphilic nature. Notably, its synthesis yielded <1% due to incomplete aldehyde reactions, highlighting synthetic challenges . Comparison: Bulkier alkyl chains enhance lipid bilayer interaction but reduce solubility in polar solvents compared to N',N'-diethyl derivatives.

N,N-Dimethylpropane-1,3-diamine (C5H14N2)

Aryl-Substituted Analogues

- N1-Methyl-N1-phenyl-propane-1,3-diamine Structure: Central phenyl group and terminal methyl groups. Application: Potential precursor for bioactive molecules. Comparison: The phenyl group enhances π-π stacking interactions, improving binding to aromatic enzyme active sites, but reduces solubility in nonpolar media .

- N,N′-Ethylenebis[N-methylpropane-1,3-diamine] (C10H26N4) Structure: Ethylene-bridged dimer with methyl substituents. Application: Chelating agent in coordination chemistry. Key Finding: The bridging ethylene group increases rigidity and metal ion affinity compared to monomeric derivatives .

Stereochemical and Catalytic Utility

- (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine Structure: Chiral benzyl and phenylethyl substituents. Application: Organocatalyst in asymmetric aza-Michael additions. Comparison: Stereochemical complexity enables enantioselective synthesis, a feature absent in non-chiral N',N'-diethyl derivatives .

Data Table: Key Propane-1,3-diamine Analogues

Biological Activity

N',N'-Diethyl-N-phenyl-propane-1,3-diamine, also known by its CAS number 58050-41-2, is a chemical compound that has garnered interest in various biological applications due to its unique structural properties and biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H23N2 |

| Molecular Weight | 242.788 g/mol |

| Density | 0.958 g/cm³ |

| Boiling Point | 319.6 °C at 760 mmHg |

| Flash Point | 122.9 °C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby altering their functionality. This can lead to decreased cell proliferation and modulation of metabolic pathways.

- Receptor Modulation : It may interact with cell surface receptors, influencing signal transduction pathways that are critical for cellular responses.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic processes.

- Anticancer Potential : The compound has been explored for its anticancer effects, with some studies suggesting it may induce apoptosis in cancer cells by intercalating with DNA and disrupting replication processes.

Antimicrobial and Anticancer Activity

Recent research has highlighted the compound's potential as an antimicrobial and anticancer agent:

- Antimicrobial Studies : In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, comparable to standard antibiotics such as ceftriaxone .

- Anticancer Studies : In cancer cell lines, particularly MCF-7 (breast cancer) and HeLa (cervical cancer), the compound showed a dose-dependent reduction in cell viability. The IC50 values were determined to be around 225 µM for MCF-7 cells, indicating substantial efficacy against tumor growth .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted on several derivatives of this compound revealed that modifications in the chemical structure could enhance antimicrobial potency. The derivatives were tested against a panel of bacteria, showing improved inhibition zones compared to the parent compound.

- Case Study on Anticancer Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.